molecular formula C23H18N2O3 B2502877 N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide CAS No. 433327-31-2

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Cat. No. B2502877
CAS RN: 433327-31-2
M. Wt: 370.408
InChI Key: VANFFIYSNKZCLN-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a benzamide derivative with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related benzamide derivatives and compounds with 1,3-dioxoisoindolin-2-yl units have been synthesized and characterized, indicating the relevance of this class of compounds in scientific research .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions or direct polycondensation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions , while optically active polyamides with 1,3-dioxoisoindolin-2-yl pendent groups were prepared by direct polycondensation . These methods suggest that the synthesis of this compound could potentially be achieved through similar synthetic routes.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR analyses . These techniques provide detailed information about the geometric parameters and the crystal packing of the compounds. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using X-ray diffraction, revealing a network of N-H…O hydrogen bonds .

Chemical Reactions Analysis

Benzamide derivatives can exhibit interesting chemical reactions, such as colorimetric sensing behavior in response to specific anions . The deprotonation-enhanced intramolecular charge transfer (ICT) mechanism is one such reaction that has been studied using UV-Vis and NMR titration experiments, along with density functional theory (DFT) calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives and related compounds include solubility in polar organic solvents, thermal stability, and specific rotation . These properties are influenced by the presence of functional groups and the overall molecular structure. For example, the bulky pendent groups in some polyamides disrupt interchain and intrachain interactions, enhancing solubility .

Scientific Research Applications

Anticancer and Antioxidant Activities

Compounds structurally similar to N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide have been synthesized and evaluated for their anticancer and antioxidant activities. For instance, derivatives of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide demonstrated dose-dependent inhibition of growth in various cancer cell lines, including HeLa, IMR-32, and MCF-7, using the MTT assay. These compounds also effectively scavenged free radicals, highlighting their potential as antioxidants (Gudipati, Anreddy, & Manda, 2011).

Herbicidal Activity

Another research avenue involves the investigation of benzamide derivatives for their potential agricultural utility. Dimethylpropynylbenzamides have been identified as a new group of herbicides effective against annual and perennial grasses, suggesting their application in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anticonvulsant Activity

The anticonvulsant properties of similar benzamide compounds have also been extensively studied. For example, 4-amino-N-(2,6-dimethylphenyl)benzamide showed potent anticonvulsant activity in animal models, comparing favorably to existing antiepileptic drugs. It demonstrated effectiveness in the maximal electroshock seizure (MES) model, indicating its potential as a therapeutic agent for epilepsy (Clark, 1988).

Molecular Docking and Pharmacokinetics

Research on benzamide derivatives extends to virtual screening, molecular docking, and pharmacokinetic characterization. For instance, studies targeting the urokinase receptor (uPAR) identified compounds with promising activity against breast tumor metastasis, showcasing the application of such compounds in cancer therapy (Wang et al., 2011).

Material Science Applications

Beyond pharmacological applications, benzamide derivatives with 1,3-dioxoisoindolin-2-yl groups have been explored in material science. For example, optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid demonstrated unique properties such as high solubility in polar organic solvents and thermal stability, indicating their utility in advanced materials (Faghihi, Absalar, & Hajibeygi, 2010).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-14-6-5-9-20(15(14)2)24-21(26)16-10-12-17(13-11-16)25-22(27)18-7-3-4-8-19(18)23(25)28/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANFFIYSNKZCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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